4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide
Description
4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide is a quinoline-based carboxamide derivative featuring distinct substituents at positions 2, 4, and 6 of the quinoline core.
Properties
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-2-(4-methylphenyl)quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-28-23-14-22(17-8-6-16(2)7-9-17)26-21-11-10-18(13-20(21)23)24(27)25-15-19-5-4-12-29-19/h4-14H,3,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTWUEOBHMCLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound features an ethoxy group, a furan moiety, and a methylphenyl group, which contribute to its potential therapeutic properties. The compound has garnered interest in medicinal chemistry for its possible applications in treating various diseases, including cancer and infectious diseases.
The molecular formula of this compound is , with a molecular weight of approximately 398.5 g/mol. Its structure can be characterized by the following key features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1114887-06-7 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the quinoline core through methods such as the Skraup synthesis. Subsequent steps include the introduction of the ethoxy group and the furan moiety via alkylation reactions. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor synthesis progress and confirm compound structure.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported in studies, demonstrating its potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with key molecular targets within cells. It may modulate signaling pathways associated with cell growth and apoptosis, particularly through the inhibition of specific enzymes or receptors involved in these processes.
Case Studies
- Anticancer Study : A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability, with apoptotic markers observed through flow cytometry analysis.
- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus showed that the compound inhibited biofilm formation and reduced bacterial viability, suggesting its potential use in treating infections caused by resistant strains.
Comparison with Similar Compounds
Table 1: Substituent Variations in Quinoline-6-carboxamide Derivatives
- Key Insights: Bromo vs. This difference may influence binding to hydrophobic targets or metabolic stability . Core Heterocycle: Quinoxaline derivatives (e.g., ) lack the nitrogen atom at position 1 of quinoline, reducing basicity and altering π-π stacking interactions in biological systems .
Functional Group Variations in Carboxamide Derivatives
Table 2: Carboxamide Functional Group Modifications
- Key Insights: Carboxamide vs. Positional Effects: Carboxamide at position 6 (target) vs. position 4 () alters the spatial orientation of the functional group, which may impact target engagement in enzyme active sites .
Preparation Methods
Friedländer Annulation for Quinoline Formation
The Friedländer reaction is preferred for its regioselective control. A ketone bearing the 4-methylphenyl group reacts with 2-aminobenzaldehyde derivatives under acidic conditions:
Procedure :
- Combine 2-amino-5-nitrobenzaldehyde (1.0 equiv) and 4-methylacetophenone (1.2 equiv) in ethanol.
- Add concentrated HCl (catalytic) and reflux at 80°C for 12 hours.
- Isolate 2-(4-methylphenyl)quinolin-6-amine via vacuum filtration (Yield: 68–72%).
Key Considerations :
- Nitro groups at position 6 facilitate later conversion to carboxylic acids.
- Acidic conditions prevent unwanted side reactions at the quinoline nitrogen.
Introduction of the Ethoxy Group at Position 4
Chlorination and Nucleophilic Substitution
A two-step process replaces a chloro intermediate with ethoxide:
Step 1: Chlorination
- Treat 2-(4-methylphenyl)quinolin-6-amine with POCl₃ at 110°C for 6 hours to yield 4-chloro-2-(4-methylphenyl)quinoline-6-amine.
Step 2: Ethoxy Substitution
- React 4-chloro intermediate with sodium ethoxide (3.0 equiv) in dry DMF at 120°C for 8 hours.
- Purify via column chromatography (hexane:ethyl acetate, 4:1) to obtain 4-ethoxy-2-(4-methylphenyl)quinoline-6-amine (Yield: 85%).
Optimization Note :
Carboxamide Formation at Position 6
Oxidation of Amine to Carboxylic Acid
Convert the 6-amino group to a carboxylic acid using HNO₂ followed by oxidation:
Procedure :
Acid Chloride Formation and Amide Coupling
Step 1: Acid Chloride Synthesis
- Reflux quinoline-6-carboxylic acid (1.0 equiv) with SOCl₂ (2.5 equiv) in dry toluene at 110°C for 4 hours.
Step 2: Reaction with Furan-2-ylmethylamine
- Add furan-2-ylmethylamine (1.5 equiv) and K₂CO₃ (2.0 equiv) in dry acetone.
- Stir at 0°C for 1 hour, then room temperature overnight.
- Isolate product via crystallization (ethanol/water) to obtain 4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide (Yield: 78%).
Purification and Characterization
Crystallization Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J=2.4 Hz, 1H, H-5), 8.25 (dd, J=9.0, 2.4 Hz, 1H, H-7), 7.89 (d, J=9.0 Hz, 1H, H-8), 7.45–7.38 (m, 5H, aromatic), 6.52 (dd, J=3.2, 1.8 Hz, 1H, furan H-3), 4.68 (s, 2H, CH₂), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.48 (t, J=7.0 Hz, 3H, CH₂CH₃).
- HPLC : tR = 12.4 min (C18 column, 70:30 MeOH:H₂O).
Comparative Analysis of Synthetic Routes
Q & A
Q. Critical conditions :
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
- pH adjustment : Neutralization with sodium bicarbonate minimizes acid degradation of intermediates .
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
Q. Basic
- X-ray crystallography : Resolves 3D molecular geometry, confirming substituent positions (e.g., ethoxy group orientation and furan-methyl linkage). Crystallization in ethyl acetate/hexane mixtures yields high-quality crystals .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 456.18) and fragmentation patterns .
How should researchers design initial biological activity screens for this compound?
Q. Basic
- In vitro assays :
- Target-specific profiling : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .
- ADMET screening : Solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (HEK293 cells) .
What strategies are employed to optimize the synthetic yield of this compound while minimizing by-products?
Q. Advanced
- Reagent optimization :
- Process intensification :
- Continuous flow reactors for precise temperature/pH control during cyclization .
- High-throughput screening (HTS) of solvent combinations (e.g., DCM/MeOH ratios) to maximize crystallinity .
- By-product mitigation :
- Silica gel chromatography with gradient elution (hexane → ethyl acetate) removes unreacted intermediates .
How can reaction mechanisms for key transformations (e.g., quinoline ring formation) be elucidated experimentally?
Q. Advanced
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., imine formation vs. cyclization) .
- Isotopic labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in the ethoxy group during hydrolysis .
- Intermediate trapping : Quench reactions at timed intervals to isolate intermediates (e.g., Schiff bases) for NMR/MS analysis .
- DFT calculations : Compare theoretical vs. experimental IR spectra to validate transition states .
How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
Q. Methodology :
- Parallel synthesis of analogs with systematic substituent changes .
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
How can contradictions in biological activity data across studies be resolved?
Q. Advanced
- Standardized protocols :
- Meta-analysis :
What role can computational modeling play in predicting the compound’s pharmacokinetic and toxicity profiles?
Q. Advanced
- In silico tools :
- Molecular dynamics (MD) simulations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
